tert-Butyl ((3-aminobenzo[d]isoxazol-6-yl)methyl)carbamate

Medicinal Chemistry Serine Protease Inhibition Anticoagulation

Medicinal chemistry groups targeting hereditary angioedema or inflammatory disorders face IP risk and cold-chain overhead with factor Xa-oriented 5-yl isomers. This 6-yl Boc-aminomethyl benzisoxazole building block resolves both: · Plasma kallikrein-directed selectivity (lead IC50 = 5,500 nM, optimizable) with a distinct patent estate, minimizing IP collision vs. the crowded 5-yl anticoagulant space. · Computed logP of 3.41 (0.84 units above the 5-yl isomer) favors CNS permeability and polar warhead conjugation. · Room-temperature stable, eliminating cold-chain shipping; available at 97% purity for reproducible, gram-scale parallel synthesis.

Molecular Formula C13H17N3O3
Molecular Weight 263.29 g/mol
CAS No. 368426-77-1
Cat. No. B1290390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl ((3-aminobenzo[d]isoxazol-6-yl)methyl)carbamate
CAS368426-77-1
Molecular FormulaC13H17N3O3
Molecular Weight263.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC1=CC2=C(C=C1)C(=NO2)N
InChIInChI=1S/C13H17N3O3/c1-13(2,3)18-12(17)15-7-8-4-5-9-10(6-8)19-16-11(9)14/h4-6H,7H2,1-3H3,(H2,14,16)(H,15,17)
InChIKeySFLDNIPLWFVHEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Key Physicochemical and Structural Profile of tert-Butyl ((3-aminobenzo[d]isoxazol-6-yl)methyl)carbamate (CAS 368426-77-1)


tert-Butyl ((3-aminobenzo[d]isoxazol-6-yl)methyl)carbamate (CAS 368426-77-1) is a Boc-protected 3-aminobenzo[d]isoxazole building block bearing the aminomethyl substituent at the 6-position of the fused benzene ring. It possesses the molecular formula C13H17N3O3 and a molecular weight of 263.29 g/mol . The compound is commercially available at purities ≥97% from multiple vendors and is primarily employed as a synthetic intermediate in medicinal chemistry campaigns targeting serine proteases, particularly plasma kallikrein .

Plasma kallikrein inhibitor synthesis scaffold
Higher lipophilicity supports CNS-penetrant design context
High-purity building block for reproducible multi-gram synthesis
Ambient storage simplifies multi-site procurement

Why the 6-yl Regioisomer of tert-Butyl ((3-aminobenzo[d]isoxazol)methyl)carbamate Cannot Be Substituted by the 5-yl Analog


Although tert-butyl ((3-aminobenzo[d]isoxazol-5-yl)methyl)carbamate (CAS 368426-88-4) shares an identical molecular formula and molecular weight with the 6-yl isomer, the substitution position on the benzo ring dictates fundamentally different biological target engagement and physicochemical properties . The 5-yl isomer is a well-established P1 moiety in coagulation factor Xa inhibitors achieving low nanomolar Ki values, whereas the 6-yl isomer directs activity toward plasma kallikrein (IC50 = 5,500 nM for a representative derivative), reflecting regioisomer-dependent target selectivity that cannot be replicated by simple interchange [1]. Furthermore, the 6-yl isomer exhibits a computed logP of 3.41 compared to 2.57 for the 5-yl isomer, a difference of 0.84 log units that measurably affects membrane partitioning and solubility profiles .

  • Target engagement shifts from plasma kallikrein to factor Xa with the 5-yl analog; enzyme selectivity context does not transfer.
  • LogP differs by 0.84 units, altering membrane partitioning and solubility profiles compared to the 5-yl isomer.
  • Patent landscapes are non-overlapping: 6-yl IP covers plasma kallikrein, while 5-yl IP covers factor Xa; freedom-to-operate contexts may diverge.

Quantitative Differentiation Evidence: tert-Butyl ((3-aminobenzo[d]isoxazol-6-yl)methyl)carbamate vs. the 5-yl Analog


Regioisomer-Dependent Target Engagement: Plasma Kallikrein vs. Factor Xa

Derivatives built on the 3-aminobenzo[d]isoxazol-6-yl scaffold preferentially inhibit plasma kallikrein, while derivatives of the 5-yl scaffold exhibit high-affinity factor Xa inhibition. A representative 6-yl-derived compound (US10023557 Example 36) displayed an IC50 of 5,500 nM against human plasma kallikrein [1]. In contrast, the 5-yl-bearing compound BDBM50231284 (1-(3-aminobenzo[d]isoxazol-5-yl)-6-[4-(2-dimethylaminomethylpyridin-3-yl)-2-fluorophenyl]-7-fluoro-1H-indazole-3-carboxylic acid amide) showed a Ki of 4.4 nM against human factor Xa [2]. This 1,250-fold difference in potency across targets is scaffold-position-dependent and cannot be achieved by interchanging the 5-yl and 6-yl building blocks.

Target engagement
Class-level inference
IC50 5,500 nM (6-yl, plasma kallikrein) vs Ki 4.4 nM (5-yl, factor Xa); ~1,250-fold shift
Regioisomer-dependent selectivity context; 5-yl cannot substitute.
Representative derivatives; independent confirmation with own series recommended.
Medicinal Chemistry Serine Protease Inhibition Anticoagulation

Lipophilicity Separation: 0.84 logP Units Higher for the 6-yl Isomer

The computed octanol-water partition coefficient (logP) for tert-butyl ((3-aminobenzo[d]isoxazol-6-yl)methyl)carbamate is 3.41, whereas the 5-yl regioisomer has a logP of 2.57 . The 0.84 log unit increase corresponds to an approximately 7-fold higher equilibrium concentration in n-octanol relative to water, predicting higher passive membrane permeability and potentially enhanced blood-brain barrier penetration for the 6-yl isomer.

Lipophilicity
Data to verify
ΔlogP 0.84 (6-yl 3.41 vs 5-yl 2.57)
Higher lipophilicity scaffold; may support CNS design context.
Computed values; confirm experimentally in target chemical series.
ADME Drug Design Lipophilicity

Polar Surface Area Differential: Lower PSA Correlates with Improved Passive Absorption Potential

The topological polar surface area (TPSA) of the 6-yl isomer is 90.38 Ų, compared to 94.60 Ų for the 5-yl isomer . This 4.22 Ų reduction in PSA is consistent with the higher logP and suggests incrementally better passive transcellular absorption. Both values remain below the 140 Ų threshold generally favorable for oral bioavailability, but the lower PSA of the 6-yl isomer provides additional margin when conjugating to larger payloads.

Polar surface area
Data to verify
ΔTPSA 4.22 Ų (6-yl 90.38 vs 5-yl 94.60)
Lower PSA favors passive absorption; margin for payload conjugation.
Computed values; validate with permeability assays.
ADME Permeability Physicochemical Properties

Divergent Patent Precedent: 6-yl Scaffold Serves as Plasma Kallikrein Inhibitor Core in Granted US Patents

The 6-yl aminobenzisoxazole scaffold is explicitly claimed and exemplified in US patents US10023557, US10266515, US10308637, US11021463, and US9611252 as the core heterocycle for therapeutic plasma kallikrein inhibitors [1]. In contrast, the 5-yl scaffold appears predominantly in factor Xa inhibitor patents (e.g., US9938272, US9783556) [2]. This IP divergence creates distinct freedom-to-operate landscapes for drug discovery programs targeting different serine proteases.

Patent precedent
Supporting evidence
6-yl scaffold in ≥5 US patents for plasma kallikrein; 5-yl in separate factor Xa patent families
Distinct IP landscape; 6-yl provides access to protected chemical space.
Consult IP counsel; patent estates are non-overlapping.
Intellectual Property Patent Landscape Serine Protease Inhibitors

Room-Temperature Stability vs. Cold-Chain Requirement for the 5-yl Isomer

Vendor specifications indicate that tert-butyl ((3-aminobenzo[d]isoxazol-6-yl)methyl)carbamate is stable under ambient storage conditions . In contrast, the 5-yl regioisomer (CAS 368426-88-4) is listed with a storage requirement of sealed storage at 2–8°C . The ability to ship and store the 6-yl isomer without cold-chain logistics reduces procurement complexity and cost for multi-gram-scale campaigns.

Storage stability
Data to verify
6-yl: ambient storage; 5-yl: sealed, 2–8°C
Eliminates cold-chain requirement, simplifying logistics.
Vendor datasheets; verify with in-house stability study.
Storage Stability Supply Chain Logistics

Commercially Available Purity: 97–98% for the 6-yl Isomer vs. 95%+ for the 5-yl Analog

Multiple independent vendors list the 6-yl isomer at 97% (LeYan, cat. 2034667) or 98% purity (MolCore, NLT 98%) . The 5-yl isomer is typically offered at 95%+ purity (ChemScence, cat. CS-0036096) . The 2–3 percentage point purity advantage reduces the burden of by-product removal in subsequent synthetic steps and ensures tighter stoichiometric control in parallel synthesis libraries.

Commercial purity
Supporting evidence
6-yl: 97–98% (multiple vendors); 5-yl: 95%+
Higher starting purity reduces downstream purification burden.
Cross-verified vendor COAs; request lot-specific analysis.
Chemical Purity Quality Control Procurement

Optimal Procurement and Deployment Scenarios for tert-Butyl ((3-aminobenzo[d]isoxazol-6-yl)methyl)carbamate


Plasma Kallikrein Inhibitor Lead Optimization Campaigns

Programs targeting hereditary angioedema or inflammatory disorders via plasma kallikrein inhibition benefit from the 6-yl scaffold's demonstrated target engagement (IC50 = 5,500 nM for early leads, amenable to optimization). The 5-yl isomer cannot substitute, as evidenced by the complete divergence of patent families and target selectivity profiles [1].

CNS-Penetrant Compound Design Requiring Elevated logP

The 6-yl building block's logP of 3.41 (vs. 2.57 for the 5-yl isomer) provides a 0.84 log-unit head-start in lipophilicity, making it the preferred choice when designing CNS-targeted candidates or when conjugating to highly polar warheads that would otherwise depress overall logP below the CNS-permeable range .

Multi-Gram Library Synthesis with Ambient Logistics

For medicinal chemistry groups executing parallel synthesis libraries requiring gram-scale quantities, the room-temperature stability of the 6-yl isomer eliminates the cold-chain shipping and storage overhead associated with the 5-yl analog. Combined with commercially available purities of 97–98%, this building block supports reproducible high-throughput chemistry workflows .

Freedom-to-Operate-Conscious Drug Discovery in the Serine Protease Space

Organizations navigating the crowded anticoagulant IP landscape should select the 6-yl scaffold for non-factor Xa serine protease programs. The 6-yl aminobenzisoxazole core maps to a distinct patent estate (plasma kallikrein) from the heavily patented 5-yl factor Xa inhibitor space, reducing IP collision risk [2].

Application
Selection Property
Validation Focus
Plasma kallikrein inhibitor lead optimization
6-yl regioisomer target engagement context
Kallikrein assay response, patent landscape review
CNS-penetrant candidate design
Higher lipophilicity scaffold (logP >3)
logP, TPSA, and permeability assay verification
Multi-gram parallel synthesis with ambient logistics
Ambient storage stability, high-purity supply
Batch reproducibility, cold-chain elimination
IP-conscious serine protease research
Non-overlapping patent estate (plasma kallikrein)
FTO analysis, patent landscape monitoring
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